molecular formula C7H5NO4 B156281 (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde CAS No. 1874-22-2

(E)-3-(5-Nitrofuran-2-yl)acrylaldehyde

Cat. No.: B156281
CAS No.: 1874-22-2
M. Wt: 167.12 g/mol
InChI Key: DXWCZMGIIFEEPU-OWOJBTEDSA-N
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Description

(E)-3-(5-Nitrofuran-2-yl)acrylaldehyde is a chemical compound with the molecular formula C7H5NO4. It is a derivative of furan, a heterocyclic organic compound, and contains both nitro and aldehyde functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde typically involves the nitration of furan derivatives. One common method is the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid. This reaction yields 5-nitrofuran-2-carbaldehyde, which can then be further processed to obtain this compound .

Industrial Production Methods: Industrial production methods for this compound often involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification of the final product is crucial to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(E)-3-(5-Nitrofuran-2-yl)acrylaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound has been studied for its potential antimicrobial properties and its ability to inhibit certain bacterial enzymes.

    Medicine: Research has explored its potential use in drug development, particularly for its antimicrobial and anticancer properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Comparison: (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde is unique due to its specific structure, which includes both nitro and aldehyde functional groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to other nitrofuran derivatives.

Properties

IUPAC Name

(E)-3-(5-nitrofuran-2-yl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4/c9-5-1-2-6-3-4-7(12-6)8(10)11/h1-5H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWCZMGIIFEEPU-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(OC(=C1)[N+](=O)[O-])/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101031099
Record name 5-Nitrofuryl-2-acrolein
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Molecular Weight

167.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52661-56-0, 1874-22-2
Record name trans-3-(5-Nitro-2-furyl)acrolein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52661-56-0
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Record name 5-Nitrofuryl-2-acrolein
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-3-(5-Nitro-2-furyl)acrylaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052661560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Nitrofuryl-2-acrolein
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-3-(5-nitro-2-furyl)acrylaldehyde
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Record name 5-nitrofuran-2-acrylaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 5-Nitrofuran-2-acrylaldehyde attractive for targeting the endoplasmic reticulum?

A1: While the provided research articles [, ] don't directly elaborate on the specific mechanisms of action of 5-Nitrofuran-2-acrylaldehyde, the study highlights its use as a cytotoxic warhead. The key lies in its conjugation to a fluorinated hydrophobic rhodol molecule. [] This rhodol derivative exhibits inherent properties that drive its accumulation within the ER of living cells. By linking 5-Nitrofuran-2-acrylaldehyde to this ER-targeting rhodol, researchers aimed to achieve localized delivery of the cytotoxic payload. This targeted approach is particularly interesting as it could potentially enhance the efficacy of the compound while minimizing off-target effects.

Q2: How does the targeted delivery of 5-Nitrofuran-2-acrylaldehyde compare to non-targeted delivery in terms of cytotoxicity?

A2: The research demonstrates a significant difference in cytotoxicity when 5-Nitrofuran-2-acrylaldehyde is delivered specifically to the ER. When conjugated to the ER-targeting fluorinated hydrophobic rhodol, the compound displayed comparable cytotoxicity to Eeyarestatin I, a known ER-specific cytotoxin. [] This suggests that targeted delivery to the ER significantly amplifies the cytotoxic effect of 5-Nitrofuran-2-acrylaldehyde. This finding underscores the potential of utilizing targeted drug delivery systems to enhance the efficacy of therapeutic agents.

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